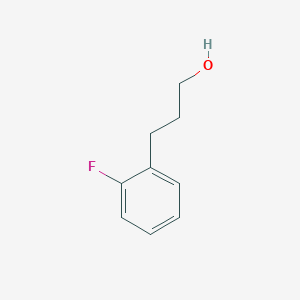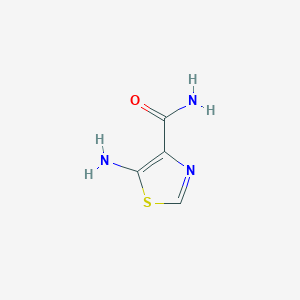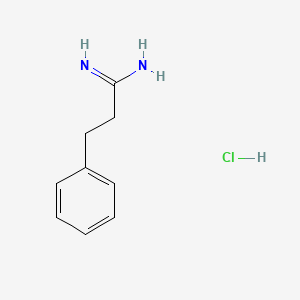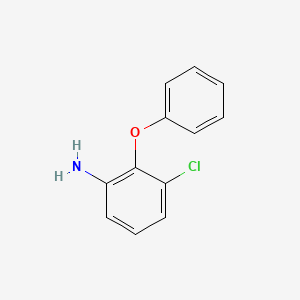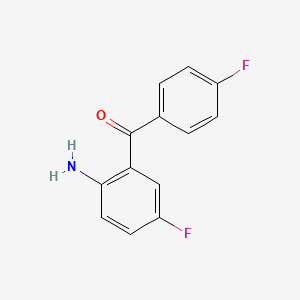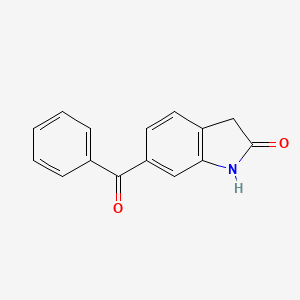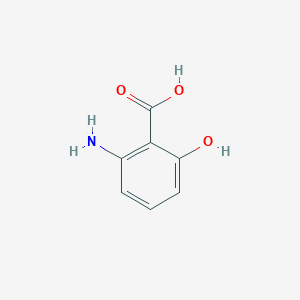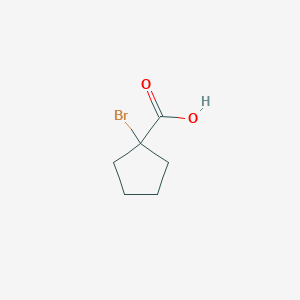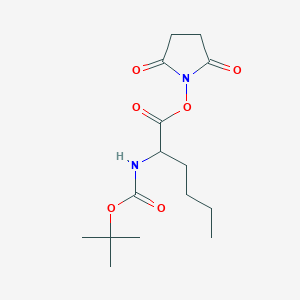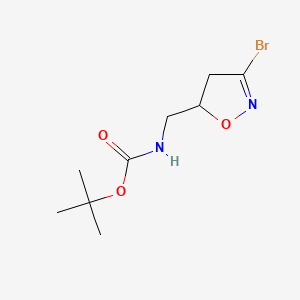
tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate
Overview
Description
“tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate” is a chemical compound with the molecular formula C9H15BrN2O3 . It has a molecular weight of 279.13100 and a density of 1.51g/cm3 . The compound is also known as tert-butyl N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate .
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route involves the use of hydroxycarbonimidic acid, tert-butyl ester (CAS#:74213-24-4), and tert-butyl allylcarbamate (CAS#:78888-18-3) . The synthetic process is referenced in the literature, including Tetrahedron Letters, 1986, vol. 27, # 38 p. 4651 - 4652 .Molecular Structure Analysis
The molecular structure of “tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate” consists of a five-membered isoxazole ring attached to a carbamate group . The isoxazole ring contains a bromine atom at the 3-position .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be involved in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 70-72ºC . Other physical and chemical properties such as boiling point and flash point are not available .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
The tert-butyl carbamate group is commonly used in the palladium-catalyzed synthesis of N-Boc-protected anilines. This protection strategy is crucial in synthetic chemistry for the temporary modification of amine groups to control their reactivity during multi-step synthesis processes .
Synthesis of Tetrasubstituted Pyrroles
Compounds with tert-butyl carbamate functionality have been utilized in the synthesis of tetrasubstituted pyrroles, which are often functionalized with ester or ketone groups at the C-3 position. These pyrroles are valuable intermediates in organic synthesis and have potential applications in pharmaceuticals .
Intermediate for 1H-Indazole Derivatives
Tert-butyl carbamate derivatives serve as significant intermediates in the synthesis of 1H-indazole derivatives, which are a class of compounds with various biological activities. The structure of such intermediates can be confirmed using spectroscopic methods like FTIR, NMR, and mass spectrometry .
4. Precursors to Biologically Active Natural Products Similar tert-butyl carbamate compounds have been synthesized as precursors to biologically active natural products, such as Indiacen A and Indiacen B. These natural products have potential therapeutic applications, highlighting the importance of tert-butyl carbamate derivatives in medicinal chemistry .
5. Design and Synthesis of Novel Anti-Tumor Agents In the field of drug discovery, tert-butyl carbamate derivatives are used as building blocks for designing and synthesizing novel anti-tumor agents. They can serve as lead compounds for developing new therapeutic agents with potential anti-cancer properties .
Mechanism of Action
Target of action
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . The specific targets of this compound would depend on the particular functional groups present in the molecule.
Mode of action
The mode of action would depend on the specific biological targets of the compound. Isoxazoles can interact with various biological targets based on their chemical diversity .
Biochemical pathways
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The specific biochemical pathways affected by this compound would depend on its biological targets.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability might be affected by storage conditions .
properties
IUPAC Name |
tert-butyl N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h6H,4-5H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAHZEKELWWMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545620 | |
| Record name | tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate | |
CAS RN |
109770-82-3 | |
| Record name | tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

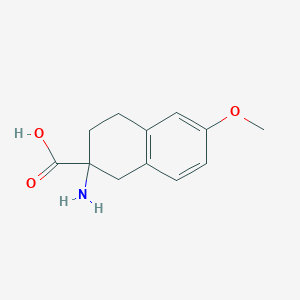
![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)

